molecular formula C24H21ClN2O4 B14102453 5-[(2-chlorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol

5-[(2-chlorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B14102453
M. Wt: 436.9 g/mol
InChI Key: YDGRPBBQNODXMY-UHFFFAOYSA-N
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Description

5-[(2-chlorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound that belongs to the class of phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 2-chlorobenzyl alcohol. This reaction is typically carried out using thionyl chloride (SOCl2) under reflux conditions.

    Etherification: The 2-chlorobenzyl alcohol is then reacted with 5-hydroxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

5-[(2-chlorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-chlorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: Interacts with DNA, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
  • 5-chloro-2-((2-chlorobenzyl)oxy)benzoic acid

Uniqueness

5-[(2-chlorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and therapeutic potential.

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C24H21ClN2O4/c1-15-24(31-19-8-5-7-17(12-19)29-2)23(27-26-15)20-11-10-18(13-22(20)28)30-14-16-6-3-4-9-21(16)25/h3-13,28H,14H2,1-2H3,(H,26,27)

InChI Key

YDGRPBBQNODXMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3Cl)O)OC4=CC=CC(=C4)OC

Origin of Product

United States

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